Cilengitide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

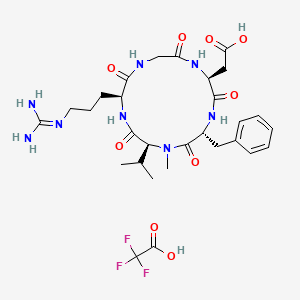

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJCSACXAPYNTG-LOPTWHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F3N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cilengitide TFA: A Technical Guide to its Mechanism of Action on αvβ3 and αvβ5 Integrins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilengitide, a cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3] These integrins play a pivotal role in tumor angiogenesis, invasion, and metastasis, making them attractive targets for cancer therapy.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of Cilengitide TFA, focusing on its interaction with αvβ3 and αvβ5 integrins and the subsequent impact on downstream signaling pathways. Quantitative data on its binding affinities and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction to Cilengitide and its Targets: αvβ3 and αvβ5 Integrins

Cilengitide (EMD 121974) is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence.[2][3] This sequence mimics the natural ligands of many integrins, allowing Cilengitide to act as a competitive inhibitor.[1] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1][2] The αvβ3 and αvβ5 integrins, in particular, are overexpressed on the surface of various tumor cells and activated endothelial cells, where they play a crucial role in angiogenesis and tumor progression.[1][4][5] By binding to these integrins, Cilengitide blocks their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin, thereby interfering with critical cellular processes.[1]

Mechanism of Action: Competitive Inhibition and Downstream Signaling

Cilengitide's primary mechanism of action is the competitive blockade of ligand binding to αvβ3 and αvβ5 integrins.[1] This inhibition disrupts the crucial link between the cell and its surrounding matrix, leading to a cascade of intracellular events.

Inhibition of Cell Adhesion and Migration

By preventing integrin-ligand interactions, Cilengitide effectively inhibits the adhesion and migration of tumor and endothelial cells.[3] This has been demonstrated in various preclinical models, where Cilengitide treatment leads to reduced tumor cell invasion and metastasis.[3][6]

Induction of Apoptosis (Anoikis)

For many cell types, attachment to the ECM is essential for survival. By inducing detachment, Cilengitide can trigger a form of programmed cell death known as anoikis in both tumor and endothelial cells.[2][7] This pro-apoptotic effect is a key component of its anti-tumor activity.[2]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily dependent on the function of αvβ3 and αvβ5 integrins on endothelial cells.[1][5] Cilengitide's ability to inhibit endothelial cell adhesion, migration, and survival effectively suppresses angiogenesis.[1][2][3]

Modulation of Intracellular Signaling Pathways

Integrin engagement with the ECM activates a complex network of intracellular signaling pathways that regulate cell survival, proliferation, and motility.[1] Cilengitide's blockade of αvβ3 and αvβ5 integrins leads to the downregulation of several key signaling cascades:

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin clustering.[3] Its activation is a critical early step in integrin-mediated signaling. Cilengitide has been shown to inhibit the phosphorylation and activation of FAK.[2][8]

-

Src Family Kinases (SFKs): Src is another key tyrosine kinase that acts downstream of FAK and plays a central role in cell migration and proliferation. Cilengitide treatment has been associated with reduced Src activation.[2][8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. By inhibiting upstream signals from FAK, Cilengitide can lead to the deactivation of the PI3K/Akt pathway, promoting apoptosis.[1][2]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Cilengitide can suppress the activation of this pathway, contributing to its anti-proliferative effects.[1][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of Cilengitide

| Parameter | Integrin | Value | Reference |

| IC50 | αvβ3 | 0.6 - 4 nM | [7][9][10] |

| IC50 | αvβ5 | 37 - 79 nM | [9][11] |

| Cell Attachment Inhibition (IC50) | to vitronectin | 0.4 µM | [3] |

Table 2: Effects of Cilengitide on Cellular Processes

| Cellular Process | Cell Type(s) | Effect | Concentration | Reference |

| Inhibition of Cell Growth | Melanoma cells (B16, A375) | Time- and dose-dependent | 1 - 1000 µg/ml | [12] |

| Induction of Apoptosis | Melanoma cells (B16, A375) | Increased apoptosis rates | 5 - 10 µg/ml | [12] |

| Inhibition of FAK Phosphorylation | Endothelial and Glioma cells | Inhibition observed at 30 min | 50 µg/ml | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Binding Assay

Objective: To determine the IC50 value of Cilengitide for αvβ3 and αvβ5 integrins.

Materials:

-

Purified αvβ3 and αvβ5 integrins

-

Biotinylated vitronectin (or other suitable ligand)

-

Streptavidin-coated microtiter plates

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

-

Detection antibody (e.g., anti-integrin antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Procedure:

-

Coat streptavidin-coated microtiter plates with biotinylated vitronectin.

-

Wash the plates to remove unbound ligand.

-

Add purified integrins to the wells in the presence of varying concentrations of Cilengitide.

-

Incubate to allow for competitive binding.

-

Wash the plates to remove unbound integrins.

-

Add a primary antibody specific for the bound integrin, followed by an HRP-conjugated secondary antibody.

-

Add the HRP substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each Cilengitide concentration and determine the IC50 value using non-linear regression analysis.

Cell Adhesion Assay

Objective: To assess the effect of Cilengitide on cell adhesion to ECM proteins.

Materials:

-

Tumor or endothelial cells expressing αvβ3 and αvβ5 integrins

-

Microtiter plates coated with vitronectin or fibronectin

-

This compound at various concentrations

-

Cell culture medium

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

Procedure:

-

Coat microtiter plates with an ECM protein (e.g., vitronectin).

-

Seed the cells in the wells in the presence of varying concentrations of Cilengitide.

-

Incubate for a specified time to allow for cell adhesion.

-

Wash the wells to remove non-adherent cells.

-

Stain the remaining adherent cells with Calcein-AM.

-

Measure the fluorescence to quantify the number of adherent cells.

-

Calculate the percentage of adhesion inhibition for each Cilengitide concentration.

Western Blot Analysis of Signaling Proteins

Objective: To evaluate the effect of Cilengitide on the phosphorylation status of key signaling proteins (e.g., FAK, Src, Akt).

Materials:

-

Tumor or endothelial cells

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against total and phosphorylated forms of FAK, Src, Akt, etc.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Cilengitide for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Cilengitide's Action

Caption: Mechanism of action of Cilengitide on integrin signaling.

Experimental Workflow for Cell Adhesion Assay

Caption: Workflow for a typical cell adhesion assay.

Conclusion

This compound is a well-characterized inhibitor of αvβ3 and αvβ5 integrins with a multi-faceted mechanism of action that includes the inhibition of cell adhesion and migration, induction of apoptosis, and suppression of key pro-survival and pro-proliferative signaling pathways. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working on integrin-targeted therapies. The provided quantitative data, experimental protocols, and pathway visualizations offer a solid foundation for further investigation into the therapeutic potential of Cilengitide and similar compounds.

References

- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]

- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 8. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Activation of Latent TGF-β1 by αVβ3 in Human Crohn’s Disease and Fibrosis in TNBS Colitis Can Be Prevented by Cilengitide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Targeted Integrin Inhibitor: A Technical Guide to the Discovery and Synthesis of Cilengitide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, emerged from pioneering research in the early 1990s as a potent and selective inhibitor of αvβ3 and αvβ5 integrins.[1][2][3] These cell surface receptors play a pivotal role in angiogenesis, tumor growth, and metastasis, making them a prime target for anticancer therapies.[4][5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Cilengitide, offering valuable insights for researchers and professionals in the field of drug development.

The journey to Cilengitide's creation, led by the group of Horst Kessler, was a landmark in peptide-based drug design.[2] It showcased the power of conformational constraint through cyclization and strategic chemical modifications, such as N-methylation, to transform a naturally occurring recognition motif into a highly active and selective therapeutic candidate.[2]

Discovery and Rationale

The discovery of Cilengitide was rooted in the understanding of the RGD tripeptide sequence as a key recognition motif for integrin binding to extracellular matrix (ECM) proteins.[2] However, linear RGD peptides suffered from low receptor affinity and lack of selectivity. The breakthrough came with the application of two key chemical strategies:

-

Conformational Restriction by Cyclization: By cyclizing the peptide, the conformational flexibility is significantly reduced. This pre-organizes the peptide into a bioactive conformation that fits the integrin's binding site with higher affinity.

-

N-Methylation: The introduction of a methyl group on a peptide bond (N-methylation) further refines the peptide's conformation and can enhance its metabolic stability and cell permeability.[2]

This rational design approach led to the synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val), a precursor to Cilengitide, which demonstrated significantly increased activity and selectivity for αvβ3 over other integrins like αIIbβ3, the platelet receptor.[2] Further optimization through N-methylation of the valine residue resulted in Cilengitide, cyclo(Arg-Gly-Asp-D-Phe-NMeVal), with even greater antagonistic activity.[2]

Quantitative Analysis of Cilengitide's Inhibitory Activity

The potency and selectivity of Cilengitide have been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against different integrins. The following table summarizes key quantitative data from the literature.

| Integrin Subtype | Ligand | Assay Type | IC50 (nM) | Reference |

| αvβ3 | Vitronectin | Solid-phase binding assay | 0.61 | [6] |

| αvβ5 | Vitronectin | Solid-phase binding assay | 8.4 | [6] |

| α5β1 | Fibronectin | Solid-phase binding assay | 14.9 | [6] |

| αvβ3 | Vitronectin | Cell attachment assay | 4 | [6] |

| αvβ5 | Vitronectin | Cell attachment assay | 79 | [6] |

| αvβ3 and αvβ5 | - | Inhibition of cell attachment | 400 (0.4 µM) | [7] |

Experimental Protocols

Solid-Phase Synthesis and Cyclization of Cilengitide

This protocol outlines the synthesis of Cilengitide via Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin cyclization.

Materials:

-

Fmoc-N-Me-Val-OH

-

Fmoc-D-Phe-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Gly-OH

-

Fmoc-Asp(OtBu)-Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DIPEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Gly, Arg(Pbf), D-Phe, and N-Me-Val.

-

Side-Chain and N-terminal Deprotection:

-

Remove the N-terminal Fmoc group as described in step 2.

-

To remove the Asp(OtBu) protecting group, treat the resin with a solution of TFA/DCM (1:1) for 2 hours.

-

-

On-Resin Cyclization:

-

Wash the resin thoroughly with DMF.

-

Add a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

-

Allow the cyclization reaction to proceed for 16 hours at room temperature.

-

-

Cleavage and Final Deprotection:

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain Cilengitide as a white powder.

-

Biological Evaluation of Cilengitide

Cell Adhesion Assay:

-

Coat 96-well plates with an ECM protein (e.g., vitronectin or fibronectin) at 10 µg/mL overnight at 4°C.

-

Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest cells (e.g., HUVECs or glioma cells) and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of Cilengitide for 30 minutes at 37°C.

-

Seed the cells onto the coated wells and incubate for 1-2 hours at 37°C.

-

Wash the wells gently with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde and stain with crystal violet.

-

Solubilize the stain and measure the absorbance at 570 nm to quantify cell adhesion.

Endothelial Cell Tube Formation Assay:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in endothelial cell growth medium.

-

Treat the cells with different concentrations of Cilengitide.

-

Incubate the plate at 37°C for 4-6 hours.

-

Observe the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring the total tube length or the number of branch points.

Signaling Pathways and Experimental Workflows

Conclusion

Cilengitide stands as a testament to the power of rational drug design in targeting complex biological processes. Its journey from a simple tripeptide motif to a potent, selective, and clinically investigated cyclic peptide has provided a blueprint for the development of next-generation integrin inhibitors. This technical guide offers a comprehensive resource for understanding the fundamental principles behind Cilengitide's discovery and the practical aspects of its synthesis and evaluation. The methodologies and insights presented herein are intended to aid researchers and drug development professionals in their pursuit of novel therapeutics targeting integrin-mediated pathologies.

References

- 1. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 4. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102731627A - Solid-phase synthesis method of Cilengitide - Google Patents [patents.google.com]

- 7. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilengitide TFA: A Technical Guide to its Anti-Angiogenic and Anti-Invasive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilengitide TFA, a cyclic pentapeptide, is a potent and selective inhibitor of αvβ3 and αvβ5 integrins, key mediators in angiogenesis and tumor cell invasion. This technical guide provides an in-depth analysis of Cilengitide's mechanism of action, supported by quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of Cilengitide's role in cancer therapy.

Introduction

Integrins are a family of transmembrane glycoprotein receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including angiogenesis, cell migration, and invasion.[1] The αvβ3 and αvβ5 integrins are of particular interest in oncology as they are highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, including glioblastoma.[2][3] Cilengitide, a synthetic cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide, was designed to mimic the RGD motif found in extracellular matrix (ECM) proteins, thereby competitively inhibiting the binding of these ligands to αvβ3 and αvβ5 integrins.[4][5] This inhibition disrupts downstream signaling pathways, leading to the suppression of angiogenesis and tumor cell invasion.[6]

Mechanism of Action: Inhibition of Angiogenesis and Tumor Cell Invasion

Cilengitide exerts its anti-cancer effects through a dual mechanism: the direct inhibition of tumor cell invasion and the indirect suppression of tumor growth by inhibiting angiogenesis.

2.1. Inhibition of Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Cilengitide inhibits angiogenesis by:

-

Inducing Endothelial Cell Apoptosis (Anoikis): By blocking the interaction between endothelial cell integrins (αvβ3 and αvβ5) and the ECM, Cilengitide disrupts the survival signals necessary for endothelial cell viability, leading to programmed cell death, a process known as anoikis.[6][7]

-

Inhibiting Endothelial Cell Proliferation and Migration: The binding of Cilengitide to αvβ3 and αvβ5 integrins prevents the activation of downstream signaling pathways, such as the FAK/Src/Akt pathway, which are essential for endothelial cell proliferation and migration.[6][8]

-

Disrupting Tube Formation: In vitro studies have demonstrated that Cilengitide significantly inhibits the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[9]

2.2. Inhibition of Tumor Cell Invasion:

Tumor cell invasion into surrounding tissues is a hallmark of malignancy. Cilengitide impedes this process by:

-

Blocking Tumor Cell Adhesion: By competing with ECM proteins for binding to αvβ3 and αvβ5 integrins on the surface of tumor cells, Cilengitide prevents their adhesion to the extracellular matrix, a prerequisite for invasion.[10]

-

Suppressing Tumor Cell Migration: Inhibition of integrin signaling by Cilengitide disrupts the cytoskeletal rearrangements and focal adhesion dynamics necessary for cell motility, thereby reducing the migratory capacity of tumor cells.[10][11] Preclinical studies have shown that Cilengitide can suppress the invasion of glioma cells.[11]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from various studies, highlighting the potency and efficacy of Cilengitide in inhibiting processes related to angiogenesis and tumor invasion.

Table 1: In Vitro Efficacy of Cilengitide

| Parameter | Cell Line | Assay | Cilengitide Concentration | Result | Reference |

| IC50 (Integrin Binding) | Isolated αvβ3 | Receptor Binding Assay | - | 0.6 nM | [12] |

| IC50 (Integrin Binding) | Isolated αvβ5 | Receptor Binding Assay | - | 120 nM | [13] |

| Cell Adhesion Inhibition | Various | Cell Adhesion Assay | 0.4 µM | Selective inhibition of attachment to vitronectin and fibronectin | [10] |

| Cell Viability Reduction | SKOV3 Ovarian Cancer Cells | MTT Assay | 20 µM (48h) | Significant reduction in cell viability | [14] |

| Cell Viability Reduction | TOV-21G Ovarian Cancer Cells | MTT Assay | 20 µM (48h) | Significant reduction in cell viability | [14] |

| Inhibition of Tube Formation | HMVEC-d | Tube Formation Assay | 10 µM | Significant decrease in tube area | [9] |

| Inhibition of Cell Migration | Endothelial Cells | Wound Healing Assay | 1, 5, 10 µM | Dose-dependent decrease in wound closure | [9] |

| Inhibition of Invasion | A549 NSCLC Cells | Boyden Chamber Assay | Not specified | Enhanced inhibitory effect in combination with gefitinib | [15] |

Table 2: In Vivo Efficacy of Cilengitide in Glioblastoma Models

| Animal Model | Treatment | Outcome | Result | Reference |

| Nude mice with orthotopic U87MG glioblastoma | Cilengitide (daily intraperitoneal injection) | Tumor Volume | Unchanged at 1-2 mm throughout the experiment | [16] |

| Nude mice with orthotopic U87MG glioblastoma | Cilengitide (daily intraperitoneal injection) | Angiogenesis (CD31 staining) | Remained low | [16] |

| Rats with J3T-1 invasive glioma | Cilengitide | Median Survival | Significantly longer than control (57.5 vs 31.8 days) | [11] |

| Mice with intracranial U87ΔEGFR gliomas | Cilengitide + RAMBO (oncolytic virus) | Median Survival | Significantly increased compared to monotherapy (38.5 days) | [9] |

Signaling Pathways Affected by Cilengitide

Cilengitide's inhibition of αvβ3 and αvβ5 integrins leads to the downregulation of several key signaling pathways involved in cell survival, proliferation, and migration. The primary pathway affected is the Focal Adhesion Kinase (FAK), Src, and Akt pathway.

Caption: Cilengitide's inhibition of integrin signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Cilengitide.

5.1. Integrin Binding Assay (ELISA-based)

This assay quantifies the ability of Cilengitide to inhibit the binding of integrins to their ligands.

Caption: Workflow for an ELISA-based integrin binding assay.

Protocol Details:

-

Coating: Microtiter plates are coated with an ECM protein like vitronectin or fibronectin and incubated overnight at 4°C.

-

Blocking: Wells are washed and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

-

Incubation: Purified integrin receptors (αvβ3 or αvβ5) are pre-incubated with various concentrations of Cilengitide before being added to the coated wells.

-

Washing: Unbound integrins and Cilengitide are removed by washing the wells with a suitable buffer.

-

Detection: A primary antibody specific to one of the integrin subunits is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: A chromogenic substrate is added, and the absorbance is measured. The IC50 value is calculated from the dose-response curve.[17]

5.2. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Cilengitide on the directional migration of cells.

Caption: Workflow for a wound healing (scratch) assay.

Protocol Details:

-

Cell Seeding: Endothelial or tumor cells are seeded in a culture plate and grown to form a confluent monolayer.

-

Scratch Formation: A sterile pipette tip is used to create a linear gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of Cilengitide is added.

-

Imaging: The "wound" area is imaged at the beginning of the experiment (t=0) and at regular intervals thereafter.

-

Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.[18]

5.3. In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.

Caption: Workflow for an in vitro tube formation assay.

Protocol Details:

-

Plate Coating: A basement membrane matrix, such as Matrigel, is thawed and used to coat the wells of a culture plate.

-

Cell Seeding: Endothelial cells are harvested and seeded onto the Matrigel-coated surface.

-

Treatment: The cells are treated with various concentrations of Cilengitide.

-

Incubation: The plate is incubated for a period sufficient to allow the formation of tube-like structures.

-

Visualization and Quantification: The formation of capillary-like networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total tube area.[9]

Conclusion

This compound has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of αvβ3 and αvβ5 integrins. Its ability to concurrently inhibit angiogenesis and tumor cell invasion addresses two critical aspects of cancer progression. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of integrin-targeted therapies. The elucidation of the FAK/Src/Akt signaling pathway as a key mediator of Cilengitide's effects offers further avenues for the development of novel combination therapies. While clinical trial results have been mixed, the preclinical evidence strongly supports the continued investigation of Cilengitide and other integrin inhibitors in various cancer types.

References

- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 2. New Agents Targeting Angiogenesis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 13. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medsci.org [medsci.org]

- 15. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Structural and Functional Core of Cilengitide: An In-depth Technical Guide to its RGD-Containing Pentapeptide Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide, a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, has been a focal point of extensive research in oncology and angiogenesis.[1][2] Its development stemmed from the understanding that the RGD motif is a crucial recognition site for integrins, a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[1] This technical guide provides a comprehensive overview of the structural and functional aspects of Cilengitide, with a particular focus on its core RGD-containing pentapeptide structure. We will delve into its mechanism of action, binding affinities, impact on key signaling pathways, and the experimental methodologies used to elucidate these properties.

The Structural Architecture of Cilengitide

Cilengitide's chemical structure is cyclo(-Arg-Gly-Asp-D-Phe-N(Me)Val-).[3] This cyclic nature confers a conformationally constrained structure, which is critical for its high affinity and selectivity towards specific integrin subtypes.[1] The RGD sequence forms a prominent loop, presenting the key residues for interaction with the integrin binding pocket. The D-phenylalanine and N-methylated valine residues contribute to the conformational stability and selectivity of the molecule.

Quantitative Analysis of Integrin Binding Affinity

Cilengitide exhibits a high and selective affinity for αvβ3 and αvβ5 integrins.[1][3] The following table summarizes the inhibitory concentrations (IC50) of Cilengitide for various integrin subtypes, highlighting its selectivity.

| Integrin Subtype | Ligand | IC50 (nM) | Reference |

| αvβ3 | Vitronectin | 0.58 | [4] |

| αvβ5 | Vitronectin | 8.4 | [5] |

| α5β1 | Fibronectin | 14.9 | [5] |

| αIIbβ3 | Fibrinogen | 860 | [4] |

Pharmacokinetic Properties of Cilengitide

Clinical studies have characterized the pharmacokinetic profile of Cilengitide. Following intravenous administration, it exhibits a relatively short terminal half-life.

| Parameter | Value | Clinical Trial Phase | Reference |

| Terminal Half-life | 3 - 5 hours | Phase I | [6] |

| Clearance | 34 - 66 mL/min/m² | Phase I | [3] |

| Volume of Distribution | 9 - 12 L/m² | Phase I | [3] |

Functional Consequences of Integrin Inhibition

By binding to αvβ3 and αvβ5 integrins, Cilengitide competitively inhibits the binding of their natural ligands, such as vitronectin and fibronectin.[3] This disruption of cell-matrix interactions triggers a cascade of downstream effects, ultimately leading to the inhibition of angiogenesis and tumor growth.

Inhibition of Key Signaling Pathways

Cilengitide's primary mechanism of action involves the inhibition of the Focal Adhesion Kinase (FAK), Src, and Akt signaling pathways.[7] Upon integrin ligation, FAK is autophosphorylated, creating a docking site for Src. The FAK/Src complex then activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival, proliferation, and migration. Cilengitide's blockade of integrin binding prevents the initial activation of FAK, thereby inhibiting the entire downstream cascade.

Induction of Apoptosis and Inhibition of Angiogenesis

By disrupting cell adhesion and inhibiting pro-survival signaling, Cilengitide induces apoptosis in endothelial and tumor cells.[1] Furthermore, its anti-angiogenic effects are mediated through the inhibition of endothelial cell migration, proliferation, and tube formation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structural and functional aspects of Cilengitide.

Cell Adhesion Assay

This assay quantifies the ability of Cilengitide to inhibit cell attachment to ECM proteins.

Workflow:

Detailed Protocol:

-

Coat the wells of a 96-well plate with human vitronectin (0.5 µ g/well ) or fibronectin (1.0 µ g/well ) overnight at 4°C.[4]

-

Wash the wells with phosphate-buffered saline (PBS).

-

Detach cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in a serum-free medium containing various concentrations of Cilengitide.

-

Seed the cells into the coated wells and incubate for 2 hours at 37°C.[4]

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with methanol.

-

Stain the cells with 0.5% crystal violet solution for 10 minutes.[8]

-

Wash the wells with water and allow them to air dry.

-

Solubilize the stain with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance at 560 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.

Detailed Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of Cilengitide for the specified duration (e.g., 24-48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

In Vivo Orthotopic Glioblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Cilengitide in a clinically relevant setting.[9]

Detailed Protocol:

-

Culture human glioblastoma cells (e.g., U87MG) under standard conditions.

-

Anesthetize immunodeficient mice (e.g., nude mice).

-

Stereotactically inject glioblastoma cells into the brain of the mice.[10]

-

Allow tumors to establish for a set period (e.g., 7-10 days).

-

Randomize mice into treatment and control groups.

-

Administer Cilengitide (e.g., intraperitoneally or intravenously) at the desired dose and schedule.[11]

-

Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or MRI).

-

Monitor the health and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis.

Structure-Function Relationship

The unique structural features of Cilengitide are directly responsible for its potent and selective biological activity.

The cyclic backbone and the presence of D-amino acids restrict the conformational flexibility of the peptide, pre-organizing the RGD motif for optimal binding to the integrin receptor. This conformational constraint is a key determinant of its high affinity and selectivity compared to linear RGD peptides.[1] The specific conformation adopted by Cilengitide allows for precise interactions with the binding pocket of αvβ3 and αvβ5 integrins, while minimizing interactions with other integrins like αIIbβ3, thereby reducing the risk of side effects such as thrombocytopenia.[1]

Conclusion

Cilengitide's RGD-containing pentapeptide structure is a testament to the power of rational drug design. Its conformationally constrained cyclic backbone and strategically placed RGD motif result in high-affinity and selective binding to αvβ3 and αvβ5 integrins. This targeted inhibition disrupts critical cell signaling pathways, leading to the induction of apoptosis and the suppression of angiogenesis. The in-depth understanding of its structure-function relationship, supported by the quantitative data and detailed experimental protocols presented in this guide, provides a solid foundation for further research and development of integrin-targeting therapeutics. While clinical trials have yielded mixed results, the insights gained from studying Cilengitide continue to inform the design of next-generation anti-cancer agents.

References

- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilengitide modulates attachment and viability of human glioma cells, but not sensitivity to irradiation or temozolomide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]

- 11. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

Cilengitide: A Technical Guide to its Biochemical and Physiological Actions as an Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-N(Me)-Val]), a synthetic cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing crucial roles in tumor angiogenesis, invasion, and metastasis.[3][4] This technical guide provides an in-depth overview of the biochemical and physiological actions of Cilengitide, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

Biochemical and Physiological Actions

Cilengitide's primary mechanism of action is the competitive inhibition of the binding of ECM proteins, such as vitronectin, to αvβ3 and αvβ5 integrins.[2][3] This disruption of integrin-ligand interactions triggers a cascade of intracellular events, ultimately leading to anti-cancer effects through multiple mechanisms:

-

Anti-angiogenesis: By blocking integrin signaling in activated endothelial cells, Cilengitide inhibits their proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels that supply tumors.[5]

-

Induction of Apoptosis: In both endothelial and tumor cells expressing the target integrins, Cilengitide can induce apoptosis, a process of programmed cell death.[6][7] This is often preceded by cell detachment, a phenomenon known as anoikis.

-

Inhibition of Invasion and Metastasis: Cilengitide's interference with cell adhesion mechanisms impairs the ability of tumor cells to invade surrounding tissues and metastasize to distant organs.[8]

The downstream signaling pathways modulated by Cilengitide are central to its anti-cancer activity. A key pathway inhibited by Cilengitide is the Focal Adhesion Kinase (FAK)/Src kinase (Src)/Akt pathway.[9][10] Inhibition of FAK and Src phosphorylation disrupts the cytoskeletal organization and downstream signaling that promotes cell survival and proliferation.[9][11] Furthermore, Cilengitide has been shown to affect the MAPK/ERK signaling pathway, although the effects can be cell-type specific.[9][12]

Data Presentation

Table 1: In Vitro Efficacy of Cilengitide (IC50 Values)

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| Human Melanoma M21 | Melanoma | Cell Adhesion to Vitronectin | 0.4 µM | [13] |

| UCLA-P3 | Lung Carcinoma | Cell Adhesion to Vitronectin | 0.4 µM | [13] |

| HUVEC | Endothelial | Cell Adhesion to Vitronectin | 2 µM | [13] |

| B16 | Melanoma | Cell Viability (72h) | ~100 µg/mL | [7] |

| A375 | Melanoma | Cell Viability (72h) | ~100 µg/mL | [7] |

| IOMM-Lee | Meningioma | Cell Invasion | ~1 µg/mL (50% inhibition) | [8] |

| U87MG, LN-308, LN-18, T98G, LNT-229 | Glioblastoma | Cell Adhesion to Vitronectin | Concentration-dependent inhibition | [14] |

Table 2: Pharmacokinetic Parameters of Cilengitide

| Species | Dose | Administration | t½ (half-life) | CL (Clearance) | Vd (Volume of distribution) | Reference |

| Mouse | 2.5 mg/kg | IV Bolus | 0.24–0.50 h | ~0.98 L/h/kg | 0.34 L/kg | [6] |

| Rat | 2.5 mg/kg | IV Bolus | 0.24–0.50 h | ~0.98 L/h/kg | 0.34 L/kg | [6] |

| Cynomolgus Monkey | 50 mg/kg | IV Infusion | ~0.6 h | - | - | [6] |

| Human | 120-2400 mg/m² | IV Infusion | 2.5 - 3.0 h | 5.9 - 12.1 L/h | ~20 L | [15] |

| Human | 30-1600 mg/m² | IV Infusion | 3 - 5 h | - | - | [16] |

Experimental Protocols

Cell Adhesion Assay

This protocol is a representative method for assessing the effect of Cilengitide on integrin-mediated cell adhesion.

-

Plate Coating: Coat 96-well plates with an ECM protein solution (e.g., 10 µg/mL vitronectin or fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Treatment: Pre-incubate the cell suspension with various concentrations of Cilengitide or a vehicle control for 30 minutes at 37°C.

-

Seeding: Add 100 µL of the cell suspension to each well of the coated and blocked plate.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain the adherent cells with a solution such as 0.5% crystal violet in 20% methanol for 10 minutes. After washing and drying, solubilize the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 570 nm.

Cell Migration Assay (Boyden Chamber)

This protocol describes a common method to evaluate the effect of Cilengitide on cell migration.

-

Chamber Preparation: Rehydrate Boyden chamber inserts (e.g., 8 µm pore size) in serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of the chamber.

-

Cell Preparation: Prepare a single-cell suspension in serum-free medium.

-

Treatment: Treat the cells with different concentrations of Cilengitide or a vehicle control.

-

Seeding: Add the treated cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the chambers for a period that allows for cell migration (e.g., 24 hours) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields for each insert. Alternatively, the stain can be extracted and quantified by measuring its absorbance.[17][18][19]

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of Cilengitide.

-

Cell Culture: Culture human glioblastoma cells (e.g., U87MG) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., nude mice).

-

Tumor Cell Implantation: Stereotactically inject a suspension of glioblastoma cells into the brain of the mice to establish orthotopic tumors.[20][21]

-

Treatment Initiation: Once tumors are established (can be monitored by imaging techniques like MRI), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Cilengitide (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Monitoring: Monitor tumor growth using imaging modalities and observe the general health and survival of the mice.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[20]

Mandatory Visualization

Signaling Pathways

Caption: Cilengitide inhibits integrin signaling, leading to decreased cell survival and migration.

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow for assessing the effect of Cilengitide on cell adhesion.

Logical Relationship: Cilengitide's Multi-faceted Anti-Cancer Effects

Caption: Cilengitide's inhibition of integrins leads to multiple anti-tumor effects.

References

- 1. In vitro and in vivo drug disposition of cilengitide in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic RGD Pentapeptide Cilengitide Enhances Efficacy of Gefitinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition and Invasion in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 细胞迁移和侵袭试验 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of the angiogenesis inhibitor Cilengitide (EMD 121974) on glioblastoma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]

Investigating the Anti-Tumor Properties of Cilengitide in Glioblastoma Multiforme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Its highly invasive and vascular nature contributes significantly to its poor prognosis. Integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, are overexpressed in GBM cells and tumor-associated vasculature, playing a crucial role in tumor progression, angiogenesis, and invasion. This technical guide provides an in-depth review of the anti-tumor properties of Cilengitide, a cyclic pentapeptide that selectively antagonizes αvβ3 and αvβ5 integrins, in the context of glioblastoma multiforme. We will delve into its mechanism of action, summarize key findings from preclinical and clinical studies, provide detailed experimental protocols, and present quantitative data in a structured format to facilitate a comprehensive understanding of Cilengitide's therapeutic potential and limitations.

Introduction to Cilengitide and its Mechanism of Action

Cilengitide is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for many integrins. It is a potent and selective inhibitor of the αvβ3 and αvβ5 integrins, which are key mediators of cell adhesion to extracellular matrix (ECM) proteins like vitronectin, fibronectin, and tenascin.[1][2] By blocking the interaction between these integrins and their ligands, Cilengitide disrupts critical signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.

The anti-tumor effects of Cilengitide in glioblastoma are thought to be two-fold:

-

Direct Anti-Tumor Effect: By binding to αvβ3 and αvβ5 integrins on glioma cells, Cilengitide can induce anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding ECM), inhibit tumor cell proliferation, and reduce invasion.[3][4]

-

Anti-Angiogenic Effect: Cilengitide targets αvβ3 and αvβ5 integrins expressed on activated endothelial cells, thereby inhibiting the formation of new blood vessels (angiogenesis) that are essential for tumor growth and sustenance.[1][5]

Signaling Pathways Modulated by Cilengitide

Cilengitide's inhibition of integrin signaling leads to the downregulation of several key downstream pathways implicated in glioblastoma pathogenesis:

-

FAK/Src/Akt Pathway: Integrin engagement activates Focal Adhesion Kinase (FAK), which in turn activates Src family kinases and the PI3K/Akt signaling cascade. This pathway is crucial for cell survival and proliferation. Cilengitide has been shown to inhibit the phosphorylation of FAK, Src, and Akt in glioma cells, leading to decreased proliferation and induction of apoptosis.[1][3]

-

Transforming Growth Factor-β (TGF-β) Pathway: Integrins can regulate the activation of TGF-β, a cytokine that promotes glioma cell invasion and immunosuppression. Cilengitide has been demonstrated to reduce the expression and activation of TGF-β, thereby mitigating its pro-tumorigenic effects.[6]

Preclinical Evidence of Anti-Tumor Activity

A substantial body of preclinical research has investigated the efficacy of Cilengitide in glioblastoma models, both in vitro and in vivo.

In Vitro Studies

-

Cell Viability and Apoptosis: Cilengitide has been shown to inhibit the proliferation of glioma cell lines in a dose-dependent manner.[3] For instance, in G28 and G44 glioma cells, significant inhibition of cell proliferation was observed at concentrations as low as 1 μg/ml after 48 hours.[3] Furthermore, Cilengitide treatment led to an increase in apoptosis, with 18% of G28 cells and 30% of G44 cells undergoing apoptosis after treatment with 5 μg/ml of the drug.[3]

-

Cell Adhesion and Migration: As a competitive inhibitor of integrin-ligand binding, Cilengitide effectively detaches glioma cells from the ECM. This disruption of cell adhesion also translates to an inhibition of tumor cell migration and invasion, key processes in the progression of glioblastoma.

In Vivo Studies

-

Orthotopic Xenograft Models: In animal models where human glioblastoma cells are implanted into the brains of immunodeficient mice, Cilengitide has demonstrated significant anti-tumor activity. Daily treatment with Cilengitide extended the survival of mice with orthotopic medulloblastoma and glioblastoma tumors to over 16 weeks, compared to 4-6 weeks in control animals.[1] In a study using the J3T-1 invasive glioma model, which is dependent on angiogenesis, Cilengitide treatment significantly prolonged the median survival of mice from 31.8 days to 57.5 days.[4]

-

Combination Therapies: Preclinical studies have also explored the synergistic effects of Cilengitide with standard glioblastoma therapies. The combination of Cilengitide with radiation therapy has been shown to enhance the apoptotic response and suppress tumor growth.[5] Similarly, an additive effect on inhibiting proliferation and inducing apoptosis was observed when Cilengitide was combined with temozolomide in glioma cells with a methylated O-6-methylguanine-DNA methyltransferase (MGMT) promoter.[1] In a study combining Cilengitide with a vasculostatin-expressing oncolytic virus (RAMBO), the median survival of mice with intracranial gliomas increased to 38.5 days, compared to 29 days with RAMBO alone and 19 days with Cilengitide alone.[7]

Quantitative Preclinical Data

| Experimental Model | Cell Line(s) | Cilengitide Concentration/Dose | Key Findings | Reference |

| In Vitro Proliferation Assay | G28, G44 | 1-50 µg/ml | Dose-dependent inhibition of proliferation.[3] | [3] |

| In Vitro Apoptosis Assay | G28, G44 | 5 µg/ml | 18% and 30% apoptosis, respectively.[3] | [3] |

| In Vivo Orthotopic Model | Medulloblastoma & Glioblastoma | Daily administration | Survival > 16 weeks vs. 4-6 weeks in control.[1][5] | [1][5] |

| In Vivo Orthotopic Model | J3T-1 (angiogenesis-dependent) | Not specified | Median survival of 57.5 days vs. 31.8 days in control.[4] | [4] |

| In Vivo Combination Therapy | U87ΔEGFR | 200 µ g/100 µL, 3 times/week | Median survival of 38.5 days (combo w/ oncolytic virus) vs. 19 days (Cilengitide alone).[7] | [7] |

Clinical Investigation of Cilengitide in Glioblastoma

Cilengitide has been extensively evaluated in clinical trials for both recurrent and newly diagnosed glioblastoma.

Phase I and II Clinical Trials

Early phase clinical trials established the safety and tolerability of Cilengitide, with a maximum tolerated dose not being reached even at high doses.[2] These studies also provided preliminary evidence of anti-tumor activity.

A randomized phase II study in patients with recurrent glioblastoma compared two doses of Cilengitide (500 mg and 2000 mg) administered twice weekly. The 2000 mg dose showed a trend towards better efficacy, with a 6-month progression-free survival (PFS-6) rate of 15% and a median overall survival (OS) of 9.9 months.[2]

In newly diagnosed glioblastoma, a phase II study evaluated the addition of Cilengitide (500 mg twice weekly) to the standard of care (radiotherapy and temozolomide). The combination was well-tolerated and showed promising results.[2]

Phase III Clinical Trials: CENTRIC and CORE

Two large, randomized phase III trials were conducted to definitively assess the efficacy of Cilengitide in newly diagnosed glioblastoma:

-

CENTRIC: This trial enrolled patients with a methylated MGMT promoter, a biomarker associated with a better response to temozolomide. Patients received standard chemoradiotherapy with or without Cilengitide (2000 mg twice weekly).

-

CORE: This study focused on patients with an unmethylated MGMT promoter, who generally have a poorer prognosis. It compared standard therapy alone to two different Cilengitide regimens.[8]

Unfortunately, neither the CENTRIC nor the CORE trial met its primary endpoint of improving overall survival.[9] The addition of Cilengitide to standard therapy did not provide a significant clinical benefit in these large patient populations.

Quantitative Clinical Trial Data

| Trial | Patient Population | Treatment Arms | N | Median OS | PFS-6 | Reference |

| Phase II (Recurrent GBM) | Recurrent Glioblastoma | Cilengitide 500 mg | 41 | 6.5 months | 10% | [2] |

| Cilengitide 2000 mg | 40 | 9.9 months | 15% | [2] | ||

| NABTC 03-02 (Recurrent GBM) | Recurrent Glioblastoma | Cilengitide 2000 mg (post-surgery) | 26 | - | 12% | [10] |

| CORE (Newly Diagnosed, Unmethylated MGMT) | Newly Diagnosed GBM | Standard Cilengitide + Standard of Care | 88 | 16.3 months | 5.6 months (median PFS) | [8] |

| Intensive Cilengitide + Standard of Care | 88 | 14.5 months | 5.9 months (median PFS) | [8] | ||

| Standard of Care alone | 89 | 13.4 months | 4.1 months (median PFS) | [8] | ||

| CENTRIC (Newly Diagnosed, Methylated MGMT) | Newly Diagnosed GBM | Cilengitide + Standard of Care | 272 | 26.3 months | - | [9] |

| Standard of Care alone | 273 | 26.3 months | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor properties of Cilengitide.

In Vitro Cell Viability Assay (Crystal Violet Staining)

Protocol:

-

Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cilengitide or a vehicle control.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

Staining: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 10% formalin for 10 minutes and stained with 0.5% crystal violet solution for 20 minutes.

-

Solubilization: The plates are washed with water to remove excess stain and allowed to air dry. The crystal violet is then solubilized with 10% acetic acid.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.

Western Blotting for Signaling Pathway Analysis

Protocol:

-

Cell Lysis: Glioblastoma cells are treated with Cilengitide for various time points. The cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated FAK, Src, and Akt overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software.

Orthotopic Glioblastoma Xenograft Model

Protocol:

-

Cell Preparation: Human glioblastoma cells (e.g., U87MG) are harvested and resuspended in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.

-

Animal Anesthesia: Immunocompromised mice (e.g., nude or SCID mice) are anesthetized using an appropriate anesthetic agent.

-

Stereotactic Surgery: The mouse is placed in a stereotactic frame. A small incision is made in the scalp, and a burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).

-

Cell Implantation: A Hamilton syringe is used to slowly inject the glioblastoma cell suspension into the brain parenchyma.

-

Wound Closure: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical staples.

-

Post-Operative Care: The mice are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics.

-

Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if the cells express luciferase) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, treatment with Cilengitide (administered via intraperitoneal or intravenous injection) or a control vehicle can be initiated.

-

Endpoint: The primary endpoint is typically overall survival. Tumor size can also be measured at the time of necropsy.

Discussion and Future Directions

The journey of Cilengitide from a promising preclinical candidate to a drug that did not demonstrate efficacy in phase III clinical trials for glioblastoma highlights the complexities of translating preclinical findings to the clinic. While the in vitro and in vivo studies provided a strong rationale for its clinical development, the lack of benefit in large, randomized trials suggests that targeting αvβ3 and αvβ5 integrins alone may not be sufficient to overcome the multifaceted resistance mechanisms of glioblastoma.

Several factors could have contributed to the clinical trial failures. The tumor microenvironment is incredibly complex, and there may be redundant signaling pathways that compensate for the inhibition of integrin signaling. Furthermore, the selection of patients based on MGMT promoter status may not have been the optimal biomarker strategy for an anti-integrin therapy.

Despite the disappointing results of the CENTRIC and CORE trials, the investigation of integrin-targeted therapies in glioblastoma should not be abandoned. Future research could focus on:

-

Identifying Predictive Biomarkers: A more thorough understanding of which patient subpopulations are most likely to respond to integrin inhibition is crucial. This may involve analyzing the expression levels of specific integrin subtypes or downstream signaling components.

-

Combination Therapies: Exploring novel combination strategies that target complementary pathways could enhance the efficacy of integrin inhibitors. For example, combining Cilengitide with agents that target other signaling nodes or with immunotherapies could be a promising avenue.

-

Next-Generation Integrin Inhibitors: The development of new integrin inhibitors with different selectivity profiles or improved pharmacokinetic properties may lead to better clinical outcomes.

Conclusion

Cilengitide is a well-characterized inhibitor of αvβ3 and αvβ5 integrins with demonstrated anti-tumor activity in preclinical models of glioblastoma. It effectively modulates key signaling pathways involved in cell survival, proliferation, and angiogenesis. However, its clinical development was halted due to a lack of efficacy in phase III trials. The story of Cilengitide serves as a valuable lesson in the challenges of drug development for glioblastoma and underscores the need for more sophisticated preclinical models, robust biomarker strategies, and innovative combination therapies to improve patient outcomes in this devastating disease.

References

- 1. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 2. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]

- 7. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two cilengitide regimens in combination with standard treatment for patients with newly diagnosed glioblastoma and unmethylated MGMT gene promoter: results of the open-label, controlled, randomized phase II CORE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Cilengitide TFA in Melanoma and Other Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilengitide TFA is a cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins. These integrins are cell surface receptors that play a crucial role in angiogenesis, tumor growth, and metastasis. By blocking the interaction of these integrins with their ligands in the extracellular matrix, Cilengitide disrupts critical signaling pathways involved in cell survival, proliferation, and migration. This technical guide provides an in-depth overview of the preliminary preclinical and clinical studies of this compound in melanoma and other solid tumors, presenting key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Cilengitide's primary mechanism of action involves the competitive inhibition of ligand binding to αvβ3 and αvβ5 integrins. This disruption interferes with downstream signaling pathways, notably the Focal Adhesion Kinase (FAK), Src kinase (Src), and Protein Kinase B (Akt) pathway. The inhibition of this pathway leads to the induction of apoptosis in endothelial and some tumor cells. The dual effect of Cilengitide on both the tumor vasculature (anti-angiogenic) and directly on tumor cells makes it a compelling candidate for cancer therapy.

Cilengitide Signaling Pathway Inhibition.

Preclinical Studies

In Vitro Studies

A summary of the in vitro activity of Cilengitide in melanoma and other cancer cell lines is presented below.

| Cell Line | Cancer Type | Assay | Endpoint | Cilengitide Concentration | Result | Reference |

| B16 | Melanoma | Colony Formation | IC50 | 0.2 ± 0.07 µM | Dose-dependent reduction in cell growth.[1] | [1] |

| A375 | Melanoma | CCK-8 | IC50 | Not specified | Time- and dose-dependent inhibition of cell growth.[2] | [2] |

| B16 | Melanoma | Annexin V/PI | Apoptosis | 5 µg/ml | 15.27% apoptosis after 12 hours.[2] | [2] |

| B16 | Melanoma | Annexin V/PI | Apoptosis | 10 µg/ml | 21.71% apoptosis after 12 hours.[2] | [2] |

| A375 | Melanoma | Annexin V/PI | Apoptosis | 5 µg/ml | 14.89% apoptosis after 12 hours.[2] | [2] |

| A375 | Melanoma | Annexin V/PI | Apoptosis | 10 µg/ml | 36.6% apoptosis after 12 hours.[2] | [2] |

| G28 | Glioma | Annexin V/PI | Apoptosis | 5 µg/ml | 18% apoptosis.[3] | [3] |

| G44 | Glioma | Annexin V/PI | Apoptosis | 5 µg/ml | 30% apoptosis.[3] | [3] |

| HMEC-1 | Endothelial | Cell Count | Proliferation | 1 µg/ml | 33-59% inhibition over 24-72 hours.[3] | [3] |

In Vivo Studies

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of Cilengitide in animal models.

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Nude Mice | Meningioma (subcutaneous) | 8 mg/kg daily | No significant impact on tumor volume.[4] | [4] |

| Nude Mice | Meningioma (intracranial) | 75 mg/kg daily | 35% decrease in brain invasion.[4] | [4] |

| C57BL/6 Mice | Melanoma (B16) | 50 mg/kg daily | Reduced tumor growth and extended survival when combined with anti-PD1 therapy.[2] | [2] |

| Hamsters | Amelanotic Melanoma (A-Mel-3) | Not specified | 50% of treated animals were metastasis-free after 11 days.[5] | [5] |

Clinical Studies

Cilengitide has been evaluated in several Phase I and II clinical trials for melanoma and other solid tumors.

Phase I Trials in Solid Tumors

| Study | Patient Population | Cilengitide Dose | Schedule | Key Findings | Reference |

| Eskens et al. | Metastatic Solid Tumors (n=37) | 30 - 1600 mg/m² | Twice-weekly infusion | No dose-limiting toxicities (DLTs) observed; MTD not reached. Terminal half-life of 3-5 hours.[5] | [5] |

| Hariharan et al. | Advanced Solid Tumors (n=20) | 600 or 1200 mg/m² | Twice-weekly infusion every 28 days | No DLTs reported. Dose-dependent pharmacokinetics with a terminal half-life of 4 hours.[5] | [5] |

| O'Donnell et al. | Solid Tumors (n=35) | 1 - 40 mg/h | Continuous infusion in 4-week cycles | Safely administered up to 40 mg/h. MTD not reached. Linear pharmacokinetics.[6][7] | [6][7] |

Phase II Trial in Metastatic Melanoma

A randomized Phase II study evaluated the efficacy of two different doses of Cilengitide in patients with metastatic melanoma.[8][9][10]

| Parameter | 500 mg Arm (n=14) | 2000 mg Arm (n=12) |

| Progression-Free at 8 weeks | 2 patients | 1 patient |

| Partial Response | 0 | 1 patient (prolonged) |

| Stable Disease | Not specified | 1 of 2 patients with stable disease had no αvβ3 expression at baseline. |

| Adverse Events | Well-tolerated | Well-tolerated |

The study concluded that Cilengitide had minimal clinical efficacy as a single-agent therapy for metastatic melanoma, and the efficacy was not related to baseline αvβ3 expression.[8]

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

Cell Viability Assay Workflow.

-

Cell Seeding: Seed melanoma cells (e.g., B16 or A375) in 96-well plates at a density of 6 x 10³ cells per well and incubate overnight.[2]

-

Treatment: Treat the cells with various concentrations of Cilengitide (e.g., 0, 1, 10, 100, and 1000 µg/ml).[2]

-

Incubation: Incubate the plates for 24, 48, and 72 hours.[2]